Hexachlorocyclohexane

Description

| :---

Structure

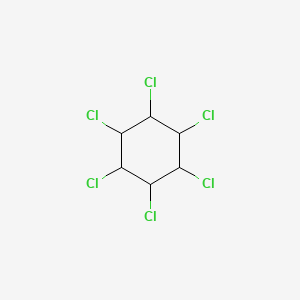

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Distribution and Transport Dynamics of Hexachlorocyclohexane

Atmospheric Transport and Deposition Mechanisms

The atmosphere is a primary pathway for the global distribution of HCH. Its isomers can travel long distances from their sources, leading to contamination in remote regions far from areas of application.

Long-Range Atmospheric Transport (LRAT) of HCH Isomers

The persistence, semi-volatility, and potential for long-range atmospheric transport (LRAT) of HCH have raised continuous concerns about its environmental impact. pusan.ac.kr Legacy organochlorine pesticides (OCPs) like HCH are still detected in the atmosphere, even in regions where their use has been prohibited. pusan.ac.kr Atmospheric transport is a significant factor in the distribution of released HCH, resulting in its presence even in remote areas like the Arctic. pusan.ac.krsemanticscholar.orgacs.orglindane.org The relatively high volatility of HCH isomers, compared to other organochlorines like DDT, contributes to their global transport. semanticscholar.orgdss.go.th

The ratio of different HCH isomers, particularly the alpha (α) and gamma (γ) isomers, can be used to track the global transport of HCHs. semanticscholar.orgacs.orgdss.go.th Technical HCH mixtures contain a high proportion of α-HCH (60–70%), while the insecticidally active product, lindane, is composed of at least 99% γ-HCH. pusan.ac.kr A high α/γ-HCH ratio in the atmosphere often suggests the re-volatilization of technical HCH from historical use. pusan.ac.kr Due to different physical and chemical properties, the isomer composition can change during transport. For instance, γ-HCH is more likely to be removed from the atmosphere by partitioning into water or through rain washout, which leads to a relative enrichment of α-HCH in the air during long-range transport. acs.org The longer atmospheric lifetime of α-HCH, by about 25% compared to γ-HCH, also contributes to higher α/γ ratios in remote air samples. researchgate.net

| Isomer | Percentage in Technical HCH | Key Characteristics in LRAT |

| α-HCH | 60–70% | More predominant in ambient air and ocean water; longer atmospheric lifetime contributes to higher α/γ ratios in remote regions. pusan.ac.krresearchgate.netdss.go.th |

| β-HCH | 5–12% | Most persistent isomer due to its chemical and metabolic stability; its fraction in the atmosphere increases over time as other isomers degrade. pusan.ac.krdss.go.th |

| γ-HCH | 10–15% | Main component of lindane; more readily metabolized and has a higher tendency to be removed from the atmosphere via precipitation. pusan.ac.kracs.org |

| δ-HCH | 6–10% | A component of the technical mixture. pusan.ac.kr |

Air-Water and Air-Soil Exchange Dynamics

The exchange of HCH between the atmosphere and the Earth's surface (water and soil) is a critical component of its environmental cycle. HCH isomers can volatilize from soil and water into the atmosphere and can be redeposited through wet and dry deposition. cdc.gov

The direction and magnitude of the air-water exchange are governed by the Henry's Law constant, which differs between isomers. The Henry's Law constant for α-HCH is about twice as high as that of γ-HCH, meaning α-HCH is more likely to partition from water into the air. acs.org Studies in the Bering and Chukchi Seas have shown that surface water was undersaturated with respect to the atmosphere for both α-HCH and γ-HCH, indicating a net flux from the air to the sea. usgs.gov This suggests that oceans can act as an important sink for atmospheric HCH. cdc.govusgs.gov

Volatilization from contaminated soil is a significant secondary source of HCH to the atmosphere. pusan.ac.kr The rate of volatilization is influenced by factors such as soil temperature, organic matter content, and the properties of the specific HCH isomer. Once in the soil, HCH can also be degraded by microbes or leach into deeper soil layers. dss.go.th

| Exchange Process | Description | Key Factors |

| Air-Water | Bidirectional flux of HCH between the atmosphere and water bodies. | Henry's Law constant (isomer-specific), water and air concentrations, temperature, wind speed. acs.orgusgs.gov |

| Air-Soil | Volatilization of HCH from soil to the atmosphere and deposition from the atmosphere to soil. | Soil temperature, soil organic carbon content, moisture, isomer vapor pressure. pusan.ac.krdss.go.thcdc.gov |

| Deposition | Removal of atmospheric HCH via rain-out (wet deposition) and settling of particulate matter (dry deposition). | Precipitation rates, particle concentrations. cdc.gov |

Particle-Associated vs. Gaseous Phase Distribution in the Atmosphere

In the atmosphere, HCH exists in both the gaseous phase and adsorbed to atmospheric particles. cdc.gov Due to their relatively high vapor pressures compared to other organochlorine pesticides, HCH isomers are predominantly found in the gas phase. acs.orgdss.go.th This gas-phase presence is a key reason for their long atmospheric lifetimes and potential for long-distance transport. acs.orgiupac.org

However, a fraction of HCH can be associated with suspended particulate matter. This partitioning between the gas and particle phases is influenced by ambient temperature, the concentration of atmospheric particles, and the specific properties of the HCH isomer. nih.govubc.cacopernicus.orgcopernicus.org For instance, one study noted that while α-HCH was dominant in the gaseous phase, γ-HCH was the dominant isomer in the particulate phase, which may be related to the use of lindane. pusan.ac.kr The distribution between these phases is significant because particle-associated HCH is more susceptible to removal from the atmosphere through dry and wet deposition. iupac.org

Aqueous Phase Distribution and Hydrological Transport

Water systems, including rivers and groundwater, are major conduits for the transport of HCH from contaminated sites to the broader environment.

Surface Water Contamination and Riverine Transport

Surface waters become contaminated with HCH primarily through agricultural runoff, discharge of untreated industrial effluents, and atmospheric deposition. iwaponline.com Major rivers and their tributaries have been found to be contaminated with HCH. iwaponline.com Due to their relatively high water solubility compared to other organochlorines, HCH isomers can be transported in dissolved form within river systems. dss.go.th

Once in a river, the fate of HCH is governed by processes such as advection (transport with the flow of water), dispersion, sorption to suspended sediments and bed sediments, and degradation. dntb.gov.ua The more persistent β-HCH isomer is often found to be predominant in soils and sediments, while α- and γ-HCH are more prevalent in the water column. dss.go.th Riverine transport can carry HCH over long distances, ultimately discharging it into lakes and marine environments.

Groundwater Contamination and Plume Migration

HCH can leach from contaminated soils into underlying aquifers, leading to groundwater contamination. cdc.gov While adsorption to soil particulates is an important process, HCH generally has low to moderate mobility in soils, and monitoring studies have confirmed its migration to groundwater. cdc.gov The extent of leaching is dependent on the soil's organic carbon content; soils with low organic carbon are less effective at adsorbing HCH, increasing the risk of groundwater contamination. cdc.gov

Once in the groundwater, HCH can form a contaminant plume that migrates with the groundwater flow. itn.ptiiasa.ac.at The movement of this plume is influenced by the aquifer's hydrogeological characteristics, such as porosity and permeability, and the groundwater flow velocity. itn.ptresearchgate.net The migration of contaminants in an aquifer is a complex process involving advection, dispersion, and potential retardation due to sorption onto the aquifer matrix. researchgate.netmdpi.com The persistence of HCH isomers means that these groundwater plumes can be long-lived and extend over significant distances from the original source of contamination.

Bioaccumulation and Biomagnification in Non-Human Food Webs

Trophic Transfer and Biomagnification Factors (BMFs) in Terrestrial Ecosystems (e.g., birds, mammals)

Hexachlorocyclohexane (B11772) (HCH) isomers exhibit the potential for trophic transfer within terrestrial food webs, leading to biomagnification in higher-level organisms such as birds and mammals. Biomagnification is the process whereby the concentration of a chemical in an organism exceeds that in its diet, resulting in progressively higher concentrations at successively higher trophic levels. oup.comresearchgate.net This process is quantified using the Biomagnification Factor (BMF), which is the ratio of the contaminant's concentration in a predator to its concentration in its prey. nih.govresearchgate.net A BMF value greater than 1 is an indication that the chemical is biomagnifying. nih.govnih.gov

The degree of biomagnification is influenced by the specific HCH isomer and the physiology of the organism. researchgate.net Homeothermic animals, such as birds and mammals, often exhibit higher Trophic Magnification Factors (TMFs), a related metric, compared to poikilothermic (cold-blooded) organisms. oup.com This is attributed to their higher energy requirements and food intake, which leads to greater dietary exposure to contaminants. oup.com For lipophilic compounds like HCH, concentrations are often normalized to the lipid content of the tissues being analyzed to allow for meaningful comparisons. researchgate.netnih.gov

While γ-HCH (lindane) has been observed to have limited bioconcentration in terrestrial organisms, the potential for trophic transfer still exists. cdc.gov For instance, studies on other persistent organic pollutants (POPs) in terrestrial food chains, such as those involving small rodents, foxes, and birds of prey, have demonstrated the potential for significant biomagnification. researchgate.net Although specific BMFs for HCH in detailed terrestrial mammal and bird food chains are not as extensively documented as for aquatic systems, the principles of biomagnification for persistent, lipophilic compounds are well-established. oup.comresearchgate.net The metabolic capacity of the predator species plays a crucial role; some mammals, for example, may have a higher capacity to metabolize certain organohalogens, which can result in lower BMFs than expected for a top predator. researchgate.net

Table 1: Conceptual Biomagnification Factors (BMFs) for Persistent Organic Pollutants in Terrestrial Food Chains

| Food Chain | Compound Class | Prey | Predator | Conceptual BMF Range | Reference |

|---|---|---|---|---|---|

| Small Rodent - Predatory Bird | Polybrominated Diphenyl Ethers (PBDEs) | Rodents (Wood Mouse, Bank Vole) | Common Buzzard | >1 | researchgate.net |

| Passerine Bird - Predatory Bird | Polybrominated Diphenyl Ethers (PBDEs) | Great Tit | Sparrowhawk | 2 - 34 (for sum of PBDEs) | researchgate.net |

| Small Rodent - Mammal | Polybrominated Diphenyl Ethers (PBDEs) | Rodents (Wood Mouse, Bank Vole) | Red Fox | <1 (No biomagnification observed) | researchgate.net |

| Soil Invertebrate - Bird | DDT and related compounds (DDT-r) | Earthworms | American Robin | >1 | nih.gov |

Modeling of HCH Bioaccumulation in Specific Non-Human Trophic Levels

Modeling is a critical tool for predicting the bioaccumulation of HCH in various organisms and understanding its movement through food webs. Bioaccumulation models are mathematical frameworks that describe the uptake, distribution, metabolism, and excretion of chemicals in organisms. researchgate.net These models often use a fugacity-based approach, which considers the chemical's "escaping tendency" from different environmental compartments (air, water, soil) and biological tissues. researchgate.netsemanticscholar.org

For lipophilic organic contaminants like HCH, mechanistic, nonsteady-state models have been developed to simulate bioaccumulation from the physical environment through agricultural and marine food chains. researchgate.net One such model is ACC-HUMAN, which, although centered on human exposure, is built upon modules that model contaminant levels in different trophic levels of the food web, such as fish, dairy products, and beef. researchgate.net These models integrate time-dependent concentrations of pollutants in air, water, and soil to predict levels in biota. researchgate.net

Key concepts in these modeling frameworks include:

Trophic Levels: Models simulate multiple trophic levels, such as phytoplankton, zooplankton, forage fish, and piscivorous fish in aquatic systems, or plants, herbivores, and carnivores in terrestrial systems. semanticscholar.org

Uptake Routes: They consider various routes of exposure, primarily uptake from the surrounding environment (e.g., water for fish) and the ingestion of contaminated prey. semanticscholar.org

Mass Balance Equations: The core of these models consists of coupled, first-order kinetic equations that create a mass balance for the chemical in each organism, accounting for all intake and loss processes. semanticscholar.org

While many published models focus on aquatic ecosystems, the principles are adaptable to terrestrial food chains. semanticscholar.orgnih.gov These models are essential for assessing the potential risks of HCH to wildlife, as they can estimate chemical concentrations in various species based on environmental contamination levels and the structure of the local food web. researchgate.net

Cryospheric Transport and Accumulation of HCH (Polar Regions, Glaciers)

This compound is subject to long-range environmental transport, leading to its accumulation in the cryosphere, which includes the polar regions (Arctic and Antarctic) and high-altitude glaciers. sswm.inforutgers.edu This phenomenon occurs through a process known as "global distillation" or "cold condensation," where persistent and semi-volatile chemicals like HCH evaporate in warmer regions, travel through the atmosphere, and then condense and deposit in colder, high-latitude environments. rutgers.eduresearchgate.net

Once in the atmosphere, HCH can be efficiently removed during snowfall by attaching to the surface of ice crystals. researchgate.net This makes snow a significant temporary reservoir for these pollutants. researchgate.net Over time, as snow accumulates and compacts into glacial ice, HCH and other airborne contaminants become trapped. antarcticglaciers.orgnasa.govpastglobalchanges.org Ice cores drilled from deep within the ice sheets of Antarctica and Greenland serve as invaluable archives of past atmospheric conditions. antarcticglaciers.orgnsidc.orgrmg.co.uk By analyzing the layers of these ice cores, scientists can reconstruct historical trends in atmospheric HCH concentrations, linking them to global production and usage patterns. sswm.infoantarcticglaciers.orgrmg.co.uk For example, atmospheric concentrations of α-HCH in the Arctic have shown a correlation with global usage trends of technical HCH. sswm.info

HCH isomers have been detected in the air, seawater, snow, and sea ice of both the Arctic and Antarctic. rutgers.eduresearchgate.netcapes.gov.br In the Antarctic, the ratio of α-HCH to γ-HCH in the air, sea ice, and snow has been used to infer the predominance of lindane (high in γ-HCH) influx over technical HCH. rutgers.edu The subsequent transfer of HCH from the atmosphere to the ocean is also a key process. The surface waters of the Arctic Ocean, for instance, became significantly loaded with α-HCH between 1950 and 1990 due to rapid atmospheric transport and the compound's tendency to partition into cold water. capes.gov.br The cryosphere, therefore, acts as a long-term sink for HCH, slowly releasing the stored chemicals back into the environment as glaciers and ice sheets melt.

Table 2: HCH Isomer Ratios in Antarctic Environmental Compartments

| Environmental Compartment | Average α/γ-HCH Ratio | Implication | Reference |

|---|---|---|---|

| Antarctic Air | 0.81 | Predominance of influx from lindane vs. technical HCH | rutgers.edu |

| Sea Ice / Snow | 0.50 | Predominance of influx from lindane vs. technical HCH | rutgers.edu |

| Seawater | 1.59 | Suggests more rapid microbial degradation of γ-HCH vs. α-HCH in water | rutgers.edu |

Environmental Fate and Transformation Pathways of Hexachlorocyclohexane Isomers

Biodegradation Pathways and Microbial Interactions

The environmental persistence of hexachlorocyclohexane (B11772) (HCH) isomers is significantly mitigated by microbial activity. Microorganisms have evolved diverse catabolic pathways to degrade these synthetic compounds, utilizing them as a source of carbon and energy or transforming them cometabolically. These biodegradation processes, occurring under both aerobic and anaerobic conditions, are crucial for the natural attenuation and engineered bioremediation of HCH-contaminated sites. The efficiency and outcome of HCH biodegradation are dependent on the specific HCH isomer, the prevailing redox conditions, and the composition of the microbial community.

Aerobic Biodegradation Mechanisms and Involved Microbial Genera

Under oxic conditions, numerous bacterial strains have demonstrated the ability to degrade HCH isomers. The primary mechanism involves a series of oxidative reactions that sequentially remove chlorine atoms and open the cyclohexane (B81311) ring. The family Sphingomonadaceae, in particular, harbors many of the most well-characterized HCH-degrading bacteria. nih.gov

The most extensively studied aerobic degradation route for HCH is the "Lin pathway," named after the genes encoding the requisite enzymes. This pathway is responsible for the mineralization of several HCH isomers, particularly γ-HCH (lindane). iwaponline.com The initial steps are critical and define the capacity of a microorganism to attack the stable HCH molecule.

The aerobic degradation of γ-HCH is initiated by two sequential dehydrochlorination reactions catalyzed by the enzyme HCH-dehydrochlorinase (LinA). nih.govhchforum.com This leads to the formation of γ-pentachlorocyclohexene (γ-PCCH) and subsequently 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN). nih.govacs.org Following this, the haloalkane dehalogenase (LinB), an α/β-hydrolase family enzyme, catalyzes two hydrolytic dechlorination steps. hchforum.comacs.org LinB converts 1,4-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). nih.govacs.org The 2,5-DDOL is then dehydrogenated by LinC to form 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). capes.gov.br From 2,5-DCHQ, the lower pathway involves reductive dechlorination and ring cleavage, catalyzed by enzymes LinD, LinE, and LinF, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. capes.gov.br

While this pathway is well-established for γ-HCH, variations exist for other isomers. For instance, the degradation of β-HCH and δ-HCH can also be initiated by the LinB enzyme through hydrolytic dechlorination. nih.gov The efficiency and substrate specificity of these initial enzymes, particularly LinA and LinB variants, are key determinants in the range of HCH isomers a specific bacterium can degrade. nih.govhchforum.com

While single microbial strains can degrade HCH, mixed microbial consortia often exhibit enhanced degradation capabilities. asm.orgoup.com This is attributed to metabolic cooperation, where different species perform complementary degradation steps, or the removal of inhibitory intermediates by other members of the community. oup.com A consortium can provide a wider array of catabolic genes, increasing the potential for complete mineralization of HCH mixtures.

Studies have shown that consortia comprising different bacterial species can degrade HCH more rapidly and completely than individual isolates. For example, a consortium of ten bacterial isolates was shown to effectively degrade technical grade HCH in a soil slurry, with the γ-isomer being degraded faster than the α- and β-isomers. energ-en.rooup.com Another study highlighted the effectiveness of a Streptomyces consortium in degrading lindane, demonstrating that mixed cultures can increase the number of available catabolic pathways. oup.comoup.com The synergistic interactions within a consortium can also enhance the bioavailability of the pollutant and provide resilience to environmental stresses. Research has demonstrated that consortia containing genera such as Bacillus, Priestia, and the yeast Meyerozyma can lead to significant lindane reduction. asm.org

The table below summarizes key microbial genera known for their ability to aerobically degrade HCH isomers.

Table 1: Aerobic Microbial Genera Involved in this compound Degradation

| Genus | Key Degradation Role | Reference |

|---|---|---|

| Sphingobium (formerly Sphingomonas) | Harbors the well-characterized Lin pathway for HCH mineralization; many strains use HCH as a sole carbon source. | capes.gov.broup.com |

| Streptomyces | Gram-positive bacteria with significant potential for HCH biodegradation, often used in consortia. | oup.com |

| Rhodanobacter | Contains strains capable of degrading HCH isomers. | oup.com |

| Bacillus | Includes species that can transform HCH isomers, sometimes as part of a consortium. | asm.orgoup.com |

| Pseudomonas | Some species have been identified with the ability to degrade HCH. | oup.comethz.ch |

| Micromonospora | Reported as an HCH-bioremediating aerobic bacterium. | oup.com |

| Arthrobacter | Known to metabolize γ-HCH, with some pathway differences from Sphingobium. | oup.com |

Anaerobic Biodegradation Pathways and Microorganisms

In the absence of oxygen, such as in flooded soils, deeper groundwater aquifers, and sediments, HCH degradation proceeds via different, reductive pathways. nih.govoup.com Anaerobic biodegradation was, for a long time, considered the primary route for HCH transformation in the environment. bioline.org.br This process is generally slower than aerobic degradation but is critical for the attenuation of HCH in anoxic zones. The persistence of isomers also differs, with β-HCH being notably recalcitrant under both aerobic and anaerobic conditions, though its anaerobic transformation has been confirmed. hchforum.comoup.com

The hallmark of anaerobic HCH biodegradation is reductive dechlorination, where chlorine atoms on the HCH molecule are sequentially removed and replaced with hydrogen atoms. This process can occur through dichloroelimination, which involves the removal of two chlorine atoms and the formation of a double bond. nih.gov

For the γ-HCH isomer, a proposed pathway involves two successive dichloroelimination reactions. nih.govfrontiersin.org This pathway forms γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH) as an intermediate. nih.gov Subsequent reactions, including dehydrochlorination, lead to the formation of chlorobenzene (B131634) and benzene (B151609) as the primary end products. nih.govacs.org Another described pathway involves the formation of pentachlorocyclohexene (PCCH), which is then transformed into dichlorobenzenes and subsequently chlorobenzene. nih.govfrontiersin.org These aromatic products are more amenable to further degradation under different redox conditions.

The rate and pathway of anaerobic degradation vary significantly among the HCH isomers. Generally, the γ- and α-isomers are degraded more rapidly than the δ- and β-isomers. nih.gov

α-HCH and δ-HCH: The anaerobic degradation of both α-HCH and δ-HCH has been shown to produce chlorobenzene. nih.gov The transformation of α-HCH is thought to proceed via δ-3,4,5,6-tetrachloro-1-cyclohexene (δ-TCCH). nih.gov

β-HCH: This isomer is the most persistent, likely due to the stable equatorial positioning of all its chlorine atoms. oup.com However, its transformation to benzene and chlorobenzene under methanogenic conditions has been clearly demonstrated. oup.comnih.gov The pathway involves successive dichloroelimination reactions, forming intermediates like tetrachlorocyclohexene (TeCCH) and dichlorocyclohexadiene (DCCH). oup.com Specific microorganisms, such as a Dehalobacter species growing in coculture with a Sedimentibacter species, have been shown to carry out this transformation via dehalorespiration, where β-HCH serves as an electron acceptor. oup.comethz.ch

γ-HCH: As mentioned, γ-HCH is readily transformed under anaerobic conditions. Organisms like Clostridium species and Dehalococcoides mccartyi have been implicated in its degradation to monochlorobenzene and benzene. nih.govnih.gov The transformation can be a cometabolic process or, in some cases like with certain Dehalococcoides strains, may be linked to growth. nih.govbiorxiv.org

Several anaerobic genera have been identified as capable of HCH transformation.

Table 2: Anaerobic Microbial Genera Involved in this compound Degradation

| Genus | Key Degradation Role | Reference |

|---|---|---|

| Dehalobacter | Performs reductive dechlorination of β-HCH and γ-HCH to benzene and chlorobenzene, often via halorespiration. | iwaponline.comoup.combiorxiv.org |

| Clostridium | Several species (e.g., C. rectum, C. sphenoides) are known to cometabolically degrade HCH isomers. | nih.govacs.org |

| Dehalococcoides | Strains can dechlorinate γ-HCH, α-HCH, and δ-HCH, with potential for respiration using γ-HCH. | acs.orgnih.gov |

| Desulfovibrio | Includes sulfate-reducing bacteria capable of HCH transformation. | nih.gov |

| Citrobacter | The species C. freundii has been shown to degrade HCH anaerobically. | nih.gov |

| Sedimentibacter | Found in a coculture with Dehalobacter, supporting the dechlorination of β-HCH. | oup.comethz.ch |

Enzymatic Degradation Mechanisms in Environmental Matrices

The biodegradation of this compound (HCH) isomers is a critical process influencing their persistence in the environment. This breakdown is primarily facilitated by enzymes produced by various microorganisms found in soil and water. researchgate.netiwaponline.com Both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways have been identified, involving a series of enzymatic reactions that transform the toxic HCH isomers into less harmful compounds. nih.govresearchgate.net

Under aerobic conditions, the primary degradation route is known as the "Lin pathway". nih.govasm.org This pathway involves a series of enzymes that sequentially dechlorinate and break down the HCH molecule. Key enzymes in the upstream part of this pathway include:

LinA (Dehydrochlorinase): This enzyme initiates the degradation of α-HCH, γ-HCH (lindane), and δ-HCH by removing hydrogen chloride (HCl) from the molecule, a process called dehydrochlorination. nih.govfrontiersin.org This first step is crucial and leads to the formation of pentachlorocyclohexene (PCCH). mdpi.com

LinB (Haloalkane Dehalogenase): LinB acts on the products of LinA, as well as on β-HCH and δ-HCH, through hydrolytic dechlorination, replacing chlorine atoms with hydroxyl groups. asm.orgfrontiersin.org Specifically, it converts 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL). frontiersin.org

LinC (Dehydrogenase): This enzyme is also involved in the upstream pathway of lindane degradation. frontiersin.org

The downstream aerobic pathway continues with enzymes like LinD (reductive dechlorinase), LinE (ring cleavage oxygenase), and LinF (maleylacetate reductase), which further break down the intermediate products, eventually leading to complete mineralization into carbon dioxide, water, and chloride ions. iwaponline.comfrontiersin.org

Anaerobic degradation of HCH proceeds through different mechanisms and often results in different end products. This process is generally slower than aerobic degradation. nih.gov Key reactions include reductive dechlorination, where chlorine atoms are sequentially removed. iwaponline.com Anaerobic bacteria, such as those from the genera Clostridium and Dehalobacter, are known to degrade HCH isomers. nih.govethz.ch The typical end products of anaerobic degradation are chlorobenzene and benzene, which can then be further mineralized if conditions become aerobic. ethz.chhchforum.com For instance, β-HCH, which is highly resistant to aerobic degradation, can be broken down anaerobically to chlorobenzene and benzene. nih.govethz.ch

The specific enzymes and the resulting degradation products can vary depending on the microbial species and the specific HCH isomer being metabolized. nih.gov

Photodegradation Processes

Photodegradation, or photolysis, is a process where light energy drives the chemical breakdown of compounds. For this compound (HCH), this can occur through direct absorption of light or indirectly through reactions with other light-activated molecules.

Indirect Photolysis Mediated by Reactive Oxygen Species

Indirect photolysis is a more significant pathway for HCH degradation in aquatic environments. cdc.gov This process is mediated by reactive oxygen species (ROS), which are highly reactive molecules formed when other substances in the water, known as photosensitizers, absorb sunlight. researchgate.net Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate, and nitrite. researchgate.net

The primary ROS involved in the indirect photolysis of HCH are:

Hydroxyl radicals (•OH): These are highly potent oxidants that can rapidly react with and degrade HCH isomers. cdc.gov The estimated half-life for the indirect photolysis of HCH in natural waters, dominated by hydroxyl radicals, is about 270 days. cdc.gov In laboratory studies using hydrogen peroxide (H2O2) to generate hydroxyl radicals, the indirect photolysis half-life of α-HCH was found to be around 4.3 hours. cdc.gov The reaction of hydroxyl radicals with pollutants is a key degradation mechanism in natural waters. research-nexus.net

The presence of substances like humic acids, which are components of dissolved organic matter, can generate these reactive species under sunlight and thus contribute to HCH degradation. ichem.md Studies have shown that while HCH itself is a slow-reacting molecule in direct photolysis, it reacts rapidly with hydroxyl radicals. cabidigitallibrary.org

Influence of Light Spectrum and Intensity on HCH Photolysis

The rate and efficiency of HCH photolysis are directly influenced by the characteristics of the light source, specifically its spectrum (the range of wavelengths) and intensity.

Light Spectrum: The effectiveness of photolysis depends on the overlap between the absorption spectrum of the molecule (or the photosensitizer in indirect photolysis) and the emission spectrum of the light source. As HCH isomers primarily absorb UV light at wavelengths that are mostly filtered by the atmosphere, direct solar photolysis is limited. cdc.gov However, artificial UV lamps can be used to achieve more rapid degradation. For example, a study on the degradation of β-HCH showed that photo-Fenton oxidation, which relies on light to generate hydroxyl radicals, was still highly effective under UVB-Vis irradiation. chlordecone-infos.fr

Light Intensity: Generally, a higher light intensity leads to a faster rate of photolysis, as more photons are available to be absorbed and drive the chemical reactions. In indirect photolysis, higher light intensity increases the rate of formation of reactive oxygen species, thereby accelerating the degradation of HCH. cabidigitallibrary.org However, the relationship is not always linear, and other factors, such as the concentration of the pollutant and photosensitizers, can become limiting. The intensity of solar radiation varies with geographical location, time of day, and season, which in turn affects the rate of natural photodegradation.

Chemical Transformation Mechanisms

Beyond biological and light-induced degradation, this compound (HCH) isomers can also undergo chemical transformations in the environment, although these processes are generally considered less significant than biodegradation. cdc.gov

One of the primary abiotic chemical reactions is hydrolysis , which is the breakdown of a compound due to reaction with water. For HCH isomers, hydrolysis is generally a slow process under neutral pH conditions. However, the rate of hydrolysis increases significantly under alkaline conditions. nih.govcdc.gov This alkaline-enhanced degradation involves the elimination of hydrogen chloride (HCl) from the HCH molecule. tandfonline.com

Another abiotic transformation process is reductive dechlorination . This can occur in the presence of certain reducing agents. For example, studies have investigated the reaction of α-HCH with zero-valent iron (Fe⁰) nanoparticles, which resulted in a carbon isotope enrichment factor (εC) of –4.9 ± 0.1‰, indicating a chemical reduction process was taking place. weebly.com

The manufacturing process of technical-grade HCH itself involves a chemical transformation: the photochlorination of benzene . This reaction is initiated by free-radical initiators like ultraviolet light and results in a mixture of HCH isomers. cdc.gov This highlights the role of radical reactions in the formation of HCH. Conversely, radical reactions, particularly with hydroxyl radicals (•OH), are a key mechanism for its degradation in the environment, as discussed under indirect photolysis. cdc.govcabidigitallibrary.org

While abiotic transformation of HCH isomers does occur, it is generally believed that biodegradation is the dominant degradative process for these compounds in soil and water. cdc.gov

Hydrolysis Kinetics and Reaction Products

Hydrolysis is a key abiotic degradation pathway for HCH isomers, although its rate is highly dependent on pH and the specific isomer. researchgate.netcdc.gov Under neutral pH conditions, hydrolysis is generally not considered a major degradation process for HCH isomers in aquatic environments. regulations.gov However, under alkaline conditions, the rate of hydrolysis increases significantly. cdc.gov

The hydrolysis half-lives of different HCH isomers vary considerably. For instance, the hydrolysis half-life of lindane (γ-HCH) has been reported to range from stable at pH 5 and 7 to 43 days at more alkaline pHs. regulations.gov One study found the hydrolysis half-life of γ-HCH to be 207 days at pH 7 and 25°C in distilled water. cdc.gov Another study reported γ-HCH hydrolysis half-lives of 771 hours at pH 7.3, 648 hours at pH 7.8, and 92 hours at pH 9.3 in sterilized natural waters at 25°C. cdc.gov For α-HCH, an alkaline hydrolysis (pH 9.78) half-life of 1,083 hours has been observed. cdc.gov

The primary reaction products of HCH hydrolysis can include pentachlorocyclohexene, 1,2,3-trichlorobenzene (B84244), and 1,2,4-trichlorobenzene. regulations.govcdc.gov The hydrolysis of α-HCH under alkaline conditions has been shown to produce 1,3,4,5,6-pentachlorocyclohexane, 1,2,4-trichlorobenzene, and 1,2,3-trichlorobenzene as the major products. cdc.gov Some research also points to the formation of pentachlorocyclohexanol isomers from the hydrolysis of α-HCH. ethz.ch

Dehydrochlorination Reactions in Aqueous and Soil Phases

Dehydrochlorination is a significant transformation pathway for HCH isomers, particularly in alkaline environments. This reaction involves the elimination of a hydrogen and a chlorine atom from the HCH molecule.

In aqueous systems, base-catalyzed dehydrochlorination of α- and γ-HCH has been studied under various pH and temperature conditions. researchgate.net For γ-HCH, a dehydrohalogenation pathway leading to pentachlorocyclohexene and subsequently to three trichlorobenzene isomers has been proposed for homogeneous systems. acs.org In heterogeneous systems, which include sediment or soil particles, the reaction can proceed through both this hydrolysis pathway and a dichloroelimination pathway to form tetrachlorocyclohexene (TeCCH) and dichlorocyclohexadiene (DCCD). acs.org These intermediates can then undergo further dehydrohalogenation to produce dichlorobenzenes or chlorobenzene. acs.org

Anaerobic degradation in both liquid and soil slurry systems can also lead to dehydrochlorination. Studies have shown the production of chlorobenzene from all four major HCH isomers (α, β, γ, and δ) under anaerobic conditions. nih.gov The proposed pathway involves the formation of pentachlorocyclohexane, followed by 1,2- and 1,3-dichlorobenzene, and finally chlorobenzene. nih.gov For the α- and γ-isomers, tetrachlorocyclohexene and trichlorobenzene have also been observed as intermediates. nih.gov

Reductive Transformation by Geochemical Species

Reductive transformation, particularly dechlorination, is another important fate process for HCH isomers, often mediated by reduced geochemical species in anaerobic environments.

Studies have investigated the reductive dechlorination of HCH isomers by species such as hydroxocobalamin (B81358) in the presence of reducing agents like dithiothreitol (B142953) or titanium(III) citrate. researchgate.net In these systems, the disappearance of γ- and α-HCH isomers was significantly favored over δ- and β-HCH. researchgate.net For example, with hydroxocobalamin and dithiothreitol, after 1 hour, there was a 92.9% disappearance of γ-HCH and 30.8% for α-HCH, while the disappearance of δ-HCH was minimal (11.9%) and negligible for β-HCH. researchgate.net

The presence of minerals like FeS can also influence the transformation kinetics of HCH. In heterogeneous systems containing FeS, the transformation of γ-HCH is proposed to follow both hydrolysis and dichloroelimination pathways. acs.org

Sorption and Desorption Dynamics

The fate and transport of HCH isomers in the environment are heavily influenced by their partitioning between aqueous and solid phases through sorption and desorption processes.

Sorption to Soil Organic Matter (SOM) and Mineral Phases

Soils are a major sink for HCH isomers, with over 99% of the global inventory of α- and β-HCH in the year 2000 estimated to be contained in soils. osf.io Sorption of HCH to soil is a key process controlling its mobility and bioavailability. Both soil organic matter (SOM) and mineral phases contribute to the sorption of HCH.

The organic carbon content of soil is a primary factor influencing the sorption of hydrophobic organic compounds like HCH. Generally, soils with higher organic matter content exhibit greater sorption capacity for HCH isomers. However, the mineral fraction of the soil, including clay minerals, can also play a significant role in the sorption process, particularly in soils with low organic matter content. The specific interactions between HCH isomers and different soil components are complex and depend on the properties of both the chemical and the soil.

Sorption to Sediments and Suspended Particulate Matter

In aquatic systems, HCH isomers can be sorbed to bottom sediments and suspended particulate matter. cdc.gov This process affects their transport, bioavailability, and persistence in the water column. The extent of sorption is influenced by the characteristics of the sediments and suspended particles, such as their organic carbon content and particle size distribution, as well as the properties of the water, including temperature and pH. cdc.gov

Studies on natural water-sediment systems have indicated that a variety of factors beyond just the organic carbon content of the sediments can affect the sorption-desorption behavior of γ-HCH. cdc.gov While a significant portion of HCH may be associated with particulate matter, for some isomers like α-HCH, the mass associated with particles in certain aquatic environments, such as arctic and temperate lakes, can be minimal. oup.com

Hysteresis Effects in HCH Sorption-Desorption Processes

Hysteresis in sorption-desorption processes occurs when the desorption of a compound from a solid phase is slower or less complete than its initial sorption. This phenomenon has been observed for HCH isomers and has important implications for their long-term fate and bioavailability.

The presence of hysteresis suggests that a fraction of the sorbed HCH becomes resistant to desorption, potentially due to entrapment within the soil or sediment matrix, or the formation of stronger bonds over time. This sequestration can lead to a long-term, low-level release of HCH into the environment, making complete remediation of contaminated sites challenging. The mechanisms underlying hysteresis are complex and can involve slow diffusion out of micropores in soil organic matter or mineral particles.

Interactive Data Table: Hydrolysis Half-Lives of HCH Isomers

| Isomer | pH | Temperature (°C) | Half-Life |

| γ-HCH | 5 | - | Stable |

| γ-HCH | 7 | - | Stable |

| γ-HCH | 7 | 25 | 207 days |

| γ-HCH | 7.3 | 25 | 771 hours |

| γ-HCH | 7.8 | 25 | 648 hours |

| γ-HCH | 9.3 | 25 | 92 hours |

| α-HCH | 9.78 | - | 1,083 hours |

Influence of Environmental Parameters (e.g., pH, ionic strength) on Sorption

The sorption of this compound (HCH) isomers to soils and sediments is a critical process governing their mobility and bioavailability in the environment. This process is influenced by various environmental factors, including the pH of the medium and its ionic strength.

The effect of pH on HCH sorption is linked to its influence on both the sorbent (soil/sediment particles) and the HCH molecule itself. While HCH isomers are neutral molecules, pH can alter the surface charge of soil components like organic matter and clay minerals, thereby affecting sorption capacity. Studies have shown that the degradation of HCH isomers can be accelerated under alkaline conditions (pH 8.0-10.0) compared to acidic or neutral conditions. tandfonline.comresearchgate.net For instance, research on the degradation of α-HCH, γ-HCH, and δ-HCH indicated accelerated degradation rates with increasing pH from 4.0 to 10.0, suggesting that alkaline environments are more conducive to chemical degradation. tandfonline.com One study on river sediments observed that the HCH content decreased as the pH increased, which may be related to this enhanced degradation at higher pH levels. tandfonline.com Although direct studies on HCH sorption are limited, research on other organochlorine pesticides like endosulfan (B1671282) has demonstrated a clear pH dependency, with sorption increasing under more acidic conditions (pH 5.8) and decreasing in alkaline environments (pH 8.0). researchgate.net This suggests that pH can be a significant controlling factor in the environmental partitioning of HCH.

Ionic strength , which is a measure of the concentration of ions in a solution, can also modify the sorption behavior of HCH. The "salting-out" effect is a key mechanism in this context. An increase in the salinity or ionic strength of the water phase can decrease the solubility of hydrophobic organic compounds like HCH, promoting their partitioning onto solid phases like soil or sediment. iyte.edu.tr Studies on other pesticides have quantified this effect; for example, the sorption coefficient (Kf) for endosulfan was found to be two times higher in a 35 g/L NaCl solution compared to a solution with no added salt. researchgate.net While specific quantitative data for HCH isomers are sparse, the principle of the salting-out effect is well-established and suggests that in environments with high salinity, such as estuaries or coastal areas, the sorption of HCH isomers to sediments is likely to be enhanced. iyte.edu.trscholaris.ca

Volatilization from Environmental Compartments

Volatilization is a key process in the environmental transport of HCH isomers, facilitating their movement from soil and water surfaces into the atmosphere, which leads to long-range transport. cdc.gov

The exchange of HCH between the atmosphere and water bodies is a dynamic, bidirectional process involving both deposition from the air to the water and volatilization from the water to the air. uri.edu The net direction of this flux is determined by the fugacity gradient between the two compartments, which is influenced by factors such as water and air concentrations, temperature, and wind speed. nih.gov

Historically, oceans have acted as a major sink for atmospheric HCH. nih.gov However, as primary emissions have declined globally, the net direction of the flux has shifted in some regions, with oceans becoming a secondary source of HCH to the atmosphere through volatilization. uri.eduscispace.com This is particularly true for γ-HCH in certain areas. uri.edu

Research across various marine environments has quantified these exchange fluxes. For example, a study in the open Pacific Ocean found that γ-HCH was volatilizing from the surface water to the atmosphere, while other studies in the North Pacific and Atlantic Oceans have reported net deposition for both α-HCH and γ-HCH. uri.edunih.govresearchgate.net In the Arctic, surface waters have been observed to be near equilibrium for γ-HCH, with a slight potential for volatilization of α-HCH. nih.gov These varying results highlight the complex interplay of factors that control air-water exchange and how they differ by isomer and geographic location.

Interactive Data Table: Air-Water Exchange Fluxes of HCH Isomers in Different Marine Environments

| Isomer | Location | Year of Study | Flux Direction | Flux Rate | Citation |

| α-HCH | Northwest Pacific Ocean | Not specified | Net Deposition | -0.95 ng/m²/day | nih.gov |

| γ-HCH | Northwest Pacific Ocean | Not specified | Net Deposition | -17 ng/m²/day | nih.gov |

| γ-HCH | Open Pacific Ocean | 2006-2007 | Net Volatilization | 0.3 to 11.1 ng/m²/day | uri.edu |

| α-HCH | Atlantic & Southern Ocean | 2008 | Net Deposition | Mean: 3.8 ng/m²/day | researchgate.net |

| γ-HCH | Atlantic & Southern Ocean | 2008 | Net Deposition | Mean: 2.0 ng/m²/day | researchgate.net |

| α-HCH | Honghu Lake, China | Not specified | Net Volatilization | up to 1,348 ng/m²/month | pjoes.com |

| α-HCH | Resolute Bay, Arctic | 1992 | Slight Net Volatilization | Fugacity Ratio: 1.57 | nih.gov |

| γ-HCH | Resolute Bay, Arctic | 1992 | Near Equilibrium | Fugacity Ratio: 1.03 | nih.gov |

Note: Negative values indicate net deposition (air to water), while positive values indicate net volatilization (water to air). Fugacity ratio > 1 indicates potential for volatilization.

Soils are a major reservoir for HCH isomers, and the exchange between soil and the atmosphere is a significant pathway for their redistribution in the environment. d-nb.infocopernicus.org Volatilization from agricultural soils after pesticide application and emissions from heavily contaminated sites represent ongoing sources of HCH to the atmosphere. cdc.govnih.gov Even years after application has ceased, soil can act as a secondary source through the slow volatilization of persistent residues. acs.orgnih.gov

The direction and magnitude of the soil-air flux are governed by the soil-air partition coefficient (KSA) and the fugacity ratio between the two compartments, which are influenced by soil properties (organic matter content, moisture), temperature, and the chemical properties of the specific HCH isomer. d-nb.infocopernicus.orgresearchgate.net Studies have shown that HCH isomers in soil can be close to equilibrium with the atmosphere in some background rural areas, with a tendency toward volatilization during warmer periods and deposition during colder periods. d-nb.infocopernicus.org

Contaminated sites, such as former manufacturing plants or waste disposal areas, are significant hotspots for HCH emissions. pops.intare-deutzen.de At one such site in China, the total HCH concentration in the air was measured at 52.3 ng/m³, with fugacity fractions indicating a clear net volatilization from the soil into the air, confirming the soil as an obvious pollution source. nih.gov Similarly, studies in agricultural regions of the southern United States found that while some isomers were near equilibrium, γ-HCH showed a tendency for net volatilization from the soil. nih.gov The application of γ-HCH (lindane) as a seed treatment has also been shown to result in significant evaporative loss, with one study reporting that 12–30% of the applied pesticide volatilized within six weeks of planting. nih.gov

Interactive Data Table: Soil-Air Exchange Characteristics of HCH Isomers

| Isomer(s) | Location/Site Type | Finding | Observation/Value | Citation |

| ΣHCHs | Contaminated Site, China | Net Volatilization | Fugacity Fraction > 0.7; Air Conc: 52.3 ng/m³ | nih.gov |

| γ-HCH | Agricultural Soils, Southern US | Net Volatilization | Mean fugacity fraction indicated net volatilization | nih.gov |

| HCH isomers | Rural Background, Spain | Temperature-dependent flux | Volatilization in warm periods, deposition in cold periods | d-nb.infocopernicus.org |